molecular formula C13H19N3O3 B8763748 1-Ethyl-4-(3-methoxy-4-nitrophenyl)piperazine

1-Ethyl-4-(3-methoxy-4-nitrophenyl)piperazine

Cat. No. B8763748
M. Wt: 265.31 g/mol
InChI Key: TZTBDDXLEXKVET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-4-(3-methoxy-4-nitrophenyl)piperazine is a useful research compound. Its molecular formula is C13H19N3O3 and its molecular weight is 265.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-4-(3-methoxy-4-nitrophenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-4-(3-methoxy-4-nitrophenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Ethyl-4-(3-methoxy-4-nitrophenyl)piperazine

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

1-ethyl-4-(3-methoxy-4-nitrophenyl)piperazine

InChI

InChI=1S/C13H19N3O3/c1-3-14-6-8-15(9-7-14)11-4-5-12(16(17)18)13(10-11)19-2/h4-5,10H,3,6-9H2,1-2H3

InChI Key

TZTBDDXLEXKVET-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3.42 g (20 mmol) of 4-fluoro-2-methoxy-1-nitrobenzene, 2.67 mL (21 mmol) of 1-ethylpiperazine and 5.14 mL (30 mmol) of diisopropylethylamine in 25 mL of acetonitrile is heated for 2.5 hours at 85°C. and then for 1 hour at 95°C., and is then stirred overnight while allowing to return to room temperature. The acetonitrile is evaporated off and the residue is then taken up in 50 mL of ether and 25 mL of water. The aqueous phase is extracted with ether. The organic phases are combined, dried over Na2SO4, filtered and concentrated under vacuum. The oil obtained is triturated in an ether/cyclohexane mixture (1/1) and the precipitate is isolated by filtration, rinsed with pentane and dried in an oven. 4.1 g of the expected product are finally obtained. Yield=77%.
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
2.67 mL
Type
reactant
Reaction Step One
Quantity
5.14 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
77%

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